5-Fluorobenzo[d]oxazol-2-amine
Description
Significance of Heterocyclic Frameworks in Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry. synthonix.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring system. These frameworks are integral to a vast array of natural products, including vitamins, alkaloids, and antibiotics. nih.gov Their prevalence in pharmaceuticals stems from their ability to provide a scaffold that can be readily modified to fine-tune a molecule's biological and physicochemical properties. The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces dipoles, hydrogen bonding capabilities, and specific three-dimensional arrangements that are crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. nih.gov Consequently, heterocyclic chemistry is an indispensable tool in the quest for novel therapeutic agents to treat a wide spectrum of diseases, including cancer, infections, and neurological disorders. nih.govderpharmachemica.com
The Benzoxazole (B165842) Core as a Privileged Structure in Drug Discovery
Within the vast family of heterocycles, the benzoxazole core is recognized as a "privileged structure" in drug discovery. nih.govdntb.gov.ua This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide range of bioactive compounds. nih.gov The benzoxazole moiety, a bicyclic system where a benzene (B151609) ring is fused to an oxazole (B20620) ring, is found in various natural products exhibiting potent biological activities, such as the anticancer agent Neosalvianen and the antibacterial compound Calcimycin. nih.gov Synthetic benzoxazole derivatives have also demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. dntb.gov.uaresearchgate.net The rigid, planar nature of the benzoxazole ring system, combined with its unique electronic properties, makes it an attractive scaffold for designing molecules that can effectively interact with the active sites of proteins. dntb.gov.ua
Role of Halogenation, Specifically Fluorine, in Modulating Bioactivity
The introduction of halogen atoms, particularly fluorine, into drug candidates is a widely employed strategy in medicinal chemistry to enhance their therapeutic potential. nih.govmdpi.comnih.govnih.gov The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly influence a molecule's properties. mdpi.comnih.gov Fluorine's small size allows it to often mimic hydrogen, yet its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, thereby affecting how the molecule interacts with its target. nih.govmdpi.com
Research Context of 5-Fluorobenzo[d]oxazol-2-amine
This compound is a heterocyclic compound that has garnered attention primarily as a key building block in the synthesis of more complex molecules for chemical and biomedical research. researchgate.net Its structure combines the privileged benzoxazole scaffold with the bioactivity-modulating properties of a fluorine atom. Research involving this compound often utilizes it as a starting material or an intermediate in the creation of novel derivatives with potential therapeutic applications. researchgate.net
The primary synthetic route to this compound typically involves the cyclization of 2-amino-4-fluorophenol (B1270792) with cyanogen (B1215507) bromide, or the reaction of 5-fluoro-2-nitrophenol (B146956) with urea. A common laboratory and industrial scale synthesis involves the cyclization of 5-fluoro-2-nitroaniline (B53378) with formamide (B127407) under acidic conditions to form the oxazole ring. researchgate.net
While direct and extensive biological studies on this compound itself are not widely reported in peer-reviewed literature, its significance lies in its role as a precursor to a variety of derivatives that have been investigated for their pharmacological activities. These investigations implicitly highlight the potential of the 5-fluorobenzoxazole (B1357631) core. For instance, derivatives of this compound have been explored for their antimicrobial and anticancer properties. researchgate.net The presence of the fluorine atom is often crucial, enhancing the binding affinity of the resulting molecules to their biological targets through strong hydrogen bonds and electrostatic interactions. researchgate.net Therefore, the research context of this compound is largely defined by its utility in generating new chemical entities for drug discovery programs.
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences and Notes |
| This compound | C₇H₅FN₂O | 152.13 | The parent compound, a key synthetic intermediate. researchgate.net |
| 5-Chlorobenzo[d]oxazol-2-amine | C₇H₅ClN₂O | 168.58 | Chlorine substitution increases lipophilicity compared to fluorine. researchgate.net |
| 5-Bromobenzo[d]oxazol-2-amine | C₇H₅BrN₂O | 213.03 | Bromine further increases molecular weight and can influence binding interactions. |
| 5-Nitrobenzo[d]oxazol-2-amine | C₇H₅N₃O₃ | 179.13 | The nitro group is a strong electron-withdrawing group, significantly altering electronic properties. |
Table 2: Biological Activity of Selected Benzoxazole Derivatives
| Derivative Class | Target/Organism | Activity/Potency | Reference |
| 2-Arylbenzothiazoles | Human cancer cell lines (MCF-7, MDA-MB-468) | GI₅₀ values of 0.4-0.57 µM for fluorinated derivatives. | nih.gov |
| Benzoxazole-propanoic acid derivatives | Bacillus subtilis | MIC value of 0.098 µg/mL for a specific derivative. | nih.gov |
| Fluorinated benzofuran (B130515) derivatives | Human colorectal adenocarcinoma cells (HCT116) | Inhibition of proliferation by ~70% for some derivatives. | dntb.gov.ua |
| Thiazolidinone-benzoxazole derivatives | Human breast cancer cells (MCF7) | IC₅₀ value of 36 nM for a specific derivative. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPSBRGOJCFWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168534 | |
| Record name | Benzoxazole, 2-amino-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1682-39-9 | |
| Record name | Benzoxazole, 2-amino-5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001682399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1682-39-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazole, 2-amino-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Medicinal Chemistry and Pharmacological Applications of 5 Fluorobenzo D Oxazol 2 Amine Derivatives
Broad Spectrum of Biological Activities of Benzoxazole (B165842) Derivatives
Benzoxazole derivatives, including those derived from 5-Fluorobenzo[d]oxazol-2-amine, are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological properties. These compounds, characterized by a fused benzene (B151609) and oxazole (B20620) ring, serve as a versatile scaffold for the development of new drugs. The biological activity of these derivatives is largely attributed to their ability to interact with various enzymes and receptors within the body.
The 2-substituted benzoxazoles, in particular, have been a focal point for researchers owing to their diverse applications. These compounds have demonstrated a variety of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a fluorine atom into the benzoxazole structure can further enhance its binding affinity to biological targets through strong hydrogen bonds and electrostatic interactions, making these derivatives potent candidates for further pharmacological development. This broad spectrum of activity underscores the importance of the benzoxazole nucleus as a key pharmacophore in drug discovery.
Specific Therapeutic Areas and Target Engagement
The versatility of the 5-fluorobenzoxazole (B1357631) scaffold has been exploited in various therapeutic areas, with derivatives showing promise in anticancer, anti-inflammatory, antimicrobial, and antiviral research.
Derivatives of 5-fluorobenzoxazole have been a subject of intensive investigation in the field of oncology. The 5-fluoro substituent has been shown to impart potent antiproliferative activity against a range of human cancer cell lines.
Anticancer Activity of Fluorinated Benzoxazole Derivatives
| Compound | Cancer Cell Line | Activity (GI50/IC50 µM) | Reference |
|---|---|---|---|
| 5-Fluorobenzoxazole 62a | MCF-7 | 0.36 (GI50) | nih.gov |
| 5-Fluorobenzoxazole 62a | MDA-468 | 0.27 (GI50) | nih.gov |
| 6-Fluorobenzoxazole 64 | HEPG-2 | 11.40 (IC50) | nih.gov |
| 6-Fluorobenzoxazole 64 | HeLa | 11.70 (IC50) | nih.gov |
| 6-Fluorobenzoxazole 64 | MCF-7 | 11.24 (IC50) | nih.gov |
| 6-Fluorobenzoxazole 64 | WiDr | 11.42 (IC50) | nih.gov |
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of benzoxazole have been explored for their potential to modulate the inflammatory response.
Recent investigations have revealed that derivatives of this compound can inhibit the production of pro-inflammatory cytokines. nih.gov Specifically, certain derivatives have been shown to significantly reduce the mRNA expression levels of these cytokines in activated macrophages, highlighting their potential as anti-inflammatory agents. nih.gov
A series of benzoxazolone derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. Several of these compounds demonstrated significant inhibitory effects on the production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine. The most active compounds, 3c, 3d, and 3g , exhibited potent anti-inflammatory activity against IL-6 with IC50 values of 10.14 ± 0.08, 5.43 ± 0.51, and 5.09 ± 0.88 μM, respectively. nih.gov These findings suggest that benzoxazole derivatives could be promising leads for the development of novel anti-inflammatory agents that target cytokine signaling pathways. nih.gov
Inhibition of IL-6 by Benzoxazolone Derivatives
| Compound | IC50 (µM) for IL-6 Inhibition | Reference |
|---|---|---|
| 3c | 10.14 ± 0.08 | nih.gov |
| 3d | 5.43 ± 0.51 | nih.gov |
| 3g | 5.09 ± 0.88 | nih.gov |
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Benzoxazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and mycobacterial pathogens.
Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting their potential as novel antibacterial agents. nih.gov A study on new (2E)-1-[(6-nitro-1,3-benzoxazol-2-yl)sulfanyl]propan-2-one N-[(1Z)-(4-chloroyphenyl)methylidene]thiosemicarbazone derivatives showed their potential as antimicrobial agents. Furthermore, some benzoxazolium salts have demonstrated higher activity than their benzimidazole (B57391) counterparts.
While direct antitubercular data for 5-fluorobenzoxazole derivatives is limited in the provided context, related heterocyclic compounds have shown significant promise. For instance, certain gatifloxacin (B573) derivatives have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds showing high potency.
The benzoxazole scaffold has also been investigated for its antiviral properties, with a particular focus on the human immunodeficiency virus (HIV). Several studies have reported the synthesis and evaluation of benzoxazole derivatives as potential anti-HIV agents.
In an effort to discover new candidates with improved anti-HIV-1 activity, various series of 2-substituted benzoxazoles have been synthesized and evaluated. These studies have led to the identification of compounds with moderate to potent anti-HIV-1 activity. For example, some 2-substituted benzoxazole derivatives have been investigated as non-nucleoside topoisomerase 1 poisons and HIV-1 reverse transcriptase inhibitors. While specific EC50 values for 5-fluorobenzoxazole derivatives were not detailed in the provided search results, the consistent reporting of anti-HIV activity within the broader benzoxazole class highlights the potential of these compounds in antiviral drug discovery.
Enzyme Inhibition Profiling
The structural framework of this compound has proven to be a versatile scaffold for designing inhibitors of various enzymes implicated in a range of diseases. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against several key enzymes.
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in terminating the signaling of endogenous fatty acid amides, such as the endocannabinoid anandamide. nih.gov Inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. Benzoxazole derivatives, related to this compound, have been investigated as FAAH inhibitors. nih.gov For instance, α-ketooxazoles have been identified as potent and selective reversible inhibitors of FAAH. nih.gov The development of these inhibitors often involves optimizing substituents on the benzoxazole core to enhance potency and selectivity. nih.gov
Information regarding the specific inhibitory activity of this compound derivatives on sn-1-Diacylglycerol Lipase α (DAGLα) is not prominently available in the reviewed literature. Research has largely focused on other enzymatic targets for this class of compounds.
Derivatives of the closely related 2-substituted benzo[d]oxazol-5-amine have been designed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are key targets in the management of Alzheimer's disease due to their role in breaking down the neurotransmitter acetylcholine. mdpi.com A library of these derivatives was synthesized and evaluated, leading to the identification of compounds with significant inhibitory activity. nih.gov For example, compound 92 from one such study demonstrated potent inhibition of AChE and BuChE. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Representative Benzo[d]oxazol-5-amine Derivative
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 92 | Acetylcholinesterase (AChE) | 0.052 ± 0.010 |
| 92 | Butyrylcholinesterase (BuChE) | 1.085 ± 0.035 |
Data sourced from a study on 2-substituted benzo[d]oxazol-5-amine derivatives. nih.gov
The inhibition of 5-Lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, is a target for anti-inflammatory therapies. nih.govnih.gov While direct studies on this compound derivatives as 5-LOX inhibitors are not extensively detailed, the broader class of benzoxazoles has been explored for anti-inflammatory properties. Inhibition of 5-LOX can reduce the levels of inflammatory mediators like leukotriene B4 (LTB4). nih.govnih.gov
Specific data on the α-glucosidase inhibitory activity of this compound derivatives were not found in the reviewed sources.
Research in Neurodegenerative Disorders (e.g., Alzheimer's Disease)
The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates the development of therapies that can address multiple pathological pathways simultaneously. nih.gov These pathways include cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress. nih.govnih.gov
The Multi-Target Directed Ligand (MTDL) approach has emerged as a promising strategy for developing treatments for complex conditions like Alzheimer's disease. nih.govnih.gov This strategy involves designing single molecules capable of interacting with multiple disease-relevant targets. nih.gov Derivatives of benzo[d]oxazol-5-amine have been successfully designed as MTDLs for AD. nih.gov
One optimized compound, 92 , not only inhibited both AChE and BuChE but also demonstrated the ability to inhibit the aggregation of amyloid-beta. nih.gov Furthermore, this compound showed good potential for blood-brain barrier permeability and exhibited neuroprotective properties in cell-based assays. nih.gov This research highlights the potential of the benzoxazole scaffold in creating effective, disease-modifying agents for Alzheimer's disease by simultaneously targeting key aspects of its pathology. nih.govnih.gov
Neuropeptide Receptor Antagonism (e.g., Neuropeptide Y5 Receptor)
Neuropeptide Y (NPY) is a 36-amino acid peptide that is widely distributed throughout the central and peripheral nervous systems and is implicated in numerous physiological processes. Of its various receptors, the Neuropeptide Y5 (NPY5) receptor is a significant target in drug discovery, particularly for the treatment of obesity due to its role in promoting feeding behavior.
While direct studies on this compound derivatives as NPY5 antagonists are not extensively detailed in publicly available literature, the broader benzoxazole and related heterocyclic scaffolds have been investigated for this activity. For instance, screening of chemical libraries has identified benzoxazine (B1645224) and thiazole (B1198619) derivatives as potent NPY5 receptor antagonists. nih.govgoogle.com A patent for benzoxazole derivatives highlights their potential as NPY Y5 receptor antagonists. google.com Specifically, screening efforts have led to the identification of benzoxazinone (B8607429) derivatives with nanomolar binding affinities for the NPY5 receptor, which demonstrated functional antagonism in forskolin-induced cyclic AMP assays. nih.gov This suggests that the benzoxazole core, including its fluorinated variants, represents a promising scaffold for the development of novel NPY5 receptor antagonists.
Exploration of Molecular Mechanisms of Action
The therapeutic potential of this compound derivatives is not limited to a single target but extends to the modulation of various cellular pathways and proteins crucial in disease pathogenesis. Research has focused on elucidating these molecular interactions to understand their anti-cancer and other pharmacological effects.
Pathway Modulation Studies
Investigations into the mechanisms of action for these derivatives have revealed their ability to interfere with key signaling pathways involved in cancer progression.
A notable example involves a complex derivative, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (compound H1), which was studied for its effects on cervical cancer. nih.gov This compound was found to repress transcription associated with the human papillomavirus (HPV) oncoprotein E7. The study indicated that the compound interferes with the E7/Rb/E2F-1/DNMT1 pathway, which is critical for tumorigenesis. nih.gov Proteomics analysis further suggested that compound H1 may promote the degradation of the E7 oncoprotein through E3 ubiquitin ligases. nih.gov
Cellular Response Investigations
The modulation of cellular pathways by these derivatives leads to distinct and therapeutically relevant cellular responses, primarily in the context of cancer. These responses include the inhibition of cell growth and the induction of programmed cell death (apoptosis).
Studies on a derivative, compound H1, demonstrated specific and potent anti-proliferative activity against HPV18-positive HeLa cervical cancer cells, with a half-maximal inhibitory concentration (IC50) of 380 nM. nih.gov Further investigation into the cellular effects showed that at low concentrations, this compound could induce a cell cycle blockage at the G1 phase and promote a modest level of apoptosis (8.77%). nih.gov This indicates that the compound's anti-cancer effects are mediated through the disruption of cell cycle progression and the activation of cell death mechanisms.
Table 1: Cellular Responses to this compound Derivatives
| Derivative | Cell Line | Cellular Response | Potency (IC50) | Reference |
|---|---|---|---|---|
| Compound H1 (2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine) | HeLa (Cervical Cancer) | Anti-proliferation, G1 Cell Cycle Arrest, Apoptosis Induction | 380 nM | nih.gov |
Structure Activity Relationship Sar Studies of 5 Fluorobenzo D Oxazol 2 Amine and Its Analogues
Side Chain and Linker Modifications on Bioactivity
Alterations to the Amino Linker and Attached Moieties
The 2-amino group of the benzoxazole (B165842) core is a key site for modification, serving as a versatile handle to attach various linkers and chemical moieties. Research into related 2-aminobenzoxazole (B146116) derivatives provides significant insights into how these alterations affect activity. For instance, in the development of inhibitors for the sphingosine-1-phosphate (S1P) transporter Spns2, modifications to the amine head group were critical for potency. nih.gov
Key findings from these studies indicate:
Cyclic vs. Linear Amines: In certain series, replacing a primary amine with a positively charged cyclic secondary amine, such as a pyrrolidine (B122466) group, is preferred for inhibitory activity. nih.gov
Linker Type: The nature of the linker connecting the core to other functional groups is crucial. Linkers such as a 2-thioacetamido group have been used to successfully conjugate benzoxazoles with benzamide (B126) moieties to create potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov
Attached Moieties: The primary amino group allows for the attachment of a wide array of chemical groups through post-synthetic modification, enabling the introduction of functionalities that cannot be incorporated during the initial synthesis. biosearchtech.com The modification of the 2-amino group into an azomethine fragment has also yielded Schiff bases with cytotoxic activity. researchgate.net
The following table summarizes the impact of modifying the amino head group on the inhibition of the S1P transporter Spns2, based on a 2-aminobenzoxazole scaffold with a decyl tail.
| Compound ID | Amino Linker / Moiety | Inhibition (%) at 1 µM | Reference |
|---|---|---|---|
| 15a | 2-carbon linear alkyl amine | 0% | nih.gov |
| 15b | 3-carbon linear alkyl amine | 40% | nih.gov |
| 32g | Exocyclic amine (e.g., aminomethylcyclohexane) | Not Tolerated | nih.gov |
| 32i | Piperazine | 18% | nih.gov |
Length and Nature of Alkyl and Acyl Chains
The length and chemical nature of alkyl and acyl chains attached to the benzoxazole scaffold are determining factors for biological activity, primarily by influencing hydrophobic interactions and fit within target binding pockets.
Systematic studies on 2-aminobenzoxazole derivatives targeting the Spns2 transporter revealed a clear relationship between the length of a hydrophobic alkyl tail and inhibitory potency. nih.gov A homologation study, where the chain length was systematically increased, showed that a decyl (10-carbon) tail was optimal for inhibition. nih.gov Similarly, when evaluating linear alkyl amine linkers, a 3-carbon chain was found to be preferable to shorter or longer variants. nih.gov
In other studies focusing on antifungal agents, 2-aminobenzoxazole derivatives were modified by acylation to produce various amide and sulfonamide compounds. nih.gov These modifications, along with the introduction of different alkyl substituents at the C-5 position of the benzoxazole ring, led to compounds with impressive and broad-spectrum antifungal effects against several phytopathogenic fungi. nih.gov For example, compounds 3a, 3b, 3c, 3e, 3m, and 3v, which feature different substitutions, displayed potent activity with EC₅₀ values ranging from 1.48 to 16.6 µg/mL. nih.gov
The table below illustrates the effect of the hydrophobic tail length on Spns2 inhibition for a series of 2-aminobenzoxazole derivatives.
| Compound Series | Modification | Key Finding | Reference |
|---|---|---|---|
| Spns2 Inhibitors | Homologation of linear alkyl tail | A decyl tail was found to be optimal for potency. | nih.gov |
| Spns2 Inhibitors | Homologation of linear alkyl amine linker | A 3-carbon linker showed superior activity compared to 2, 4, or 5-carbon linkers. | nih.gov |
| Antifungal Agents | Acylation to form amides/sulfonamides | Resulted in derivatives with potent and broad-spectrum antifungal activity. | nih.gov |
Structure-Based Drug Design Insights
Structure-based drug design, which utilizes 3D structural information of the biological target, has been instrumental in the development of potent and selective benzoxazole-based inhibitors. This approach involves techniques like molecular docking and the analysis of pharmacophoric features to guide the design of new compounds.
One successful application involved the design of novel benzoxazole derivatives as inhibitors of VEGFR-2, a key target in cancer therapy. nih.govnih.gov Researchers designed a series of benzoxazole-benzamide conjugates based on the known pharmacophoric features of successful VEGFR-2 inhibitors like sorafenib. nih.gov Molecular docking studies predicted that the terminal benzoxazole ring could occupy the hinge region of the ATP binding site, while other parts of the molecule would form favorable interactions with the DFG domain of the activation loop. nih.gov The most potent compounds from these series exhibited significant VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar range, validating the design strategy. nih.govmdpi.com
In another example, structure-based design was used to develop novel benzoxazole inhibitors for D-alanyl-D-alanine ligase (Ddl), an essential bacterial enzyme. ucl.ac.be Using the X-ray crystal structure of the enzyme, computational docking studies were performed with various small chemical fragments to probe the active site. ucl.ac.be This information guided the de novo design of a 2-phenylbenzoxazole (B188899) scaffold, leading to a compound that demonstrated complete inhibition of the target enzyme. ucl.ac.be Docking studies of the most potent compounds consistently show key interactions with critical amino acid residues, such as hydrogen bonds and hydrophobic interactions, which anchor the inhibitor in the active site. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling for 5 Fluorobenzo D Oxazol 2 Amine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity.
For derivatives of the 5-Fluorobenzo[d]oxazol-2-amine class, molecular docking simulations are employed to predict their binding modes and estimate their binding affinities to specific biological targets. For instance, docking studies have been used to investigate the interactions of benzoxazole (B165842) derivatives with targets such as the enzyme PI3Kα. The process involves preparing the 3D structures of the ligand and the protein target, often using software like AutoDock. The simulation then explores various possible binding poses of the ligand within the active site of the protein and calculates a score, such as binding energy, to rank these poses. A lower binding energy generally indicates a more stable and favorable interaction. These calculations help prioritize which derivatives are most likely to be potent inhibitors and are therefore promising candidates for in vitro testing.
Table 1: Example Molecular Docking Data for Benzoxazole Derivatives
| Compound Class | Target Receptor | Docking Score (Binding Energy) | Key Finding |
| Benzoxazole Derivative | PI3Kα | -30.828 kcal/mol (for a reference inhibitor) | Prioritization of compounds for in vitro screening. |
| Formazan Derivative of Benzoxazole | 4URO | -8.0 kcal/mol | Indicated stable ligand-receptor interaction. dntb.gov.ua |
A critical outcome of molecular docking is the identification of specific amino acid residues within the target's active site that form key interactions with the ligand. The fluorine atom at the 5-position of this compound is significant in this context, as it can participate in strong hydrogen bonds and electrostatic interactions, enhancing binding affinity. Docking studies reveal how the benzoxazole core and its substituents fit into the binding pocket. For related inhibitor classes targeting kinases, key interactions have been identified with residues such as Ile62, Val70, and Lys85, where the ligand can form crucial hydrogen bonds that anchor it in the active site. nih.gov The electron-withdrawing nature of the fluorine substituent can strengthen such hydrogen bonds, for example with catalytic lysine (B10760008) residues in kinases like PI3Kα.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the conformational stability of the predicted binding pose and to understand the flexibility of both the ligand and the protein. For benzoxazole-based inhibitors, MD simulations have been performed for periods such as 20 nanoseconds to validate the stability of the docked conformation within the target's binding site, such as the "DFG-in" state of the FLT3 kinase. nih.gov These simulations confirm that the key interactions observed in docking are maintained over time, lending higher confidence to the predicted binding mode. dntb.gov.uanih.gov Analysis of MD trajectories can also reveal important information about water molecule displacement and subtle conformational changes in the protein upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
In the context of this compound research, QSAR models are developed to predict the biological activity of new, unsynthesized derivatives. This is achieved by calculating a set of molecular descriptors (numerical representations of a molecule's physicochemical properties) for a series of related compounds with known activities. nih.gov Machine learning algorithms are then used to build a regression model that correlates these descriptors with the observed activity. nih.gov For benzoxazole derivatives, QSAR models can be used to understand how different substituents affect activity. For example, models can correlate electronic properties, such as Hammett σ values of substituents, with trends in biological activity. Such models have shown that the 5-fluoro substituent may enhance anticancer activity by improving properties like membrane permeability. These predictive models are valuable for rationally designing new compounds with potentially improved potency before committing to their chemical synthesis. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. dntb.gov.ua For this compound and its analogs, DFT calculations provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. dntb.gov.ua These electronic properties are fundamental to the molecule's reactivity and its ability to interact with biological targets. For example, DFT calculations performed on related benzoxazole derivatives have been used to confirm their electrophilic nature. dntb.gov.ua This information helps to explain the types of non-covalent interactions (like hydrogen bonds and electrostatic interactions) the molecule can form, complementing the findings from molecular docking and supporting the rationale behind its mechanism of action. dntb.gov.ua
Electronic Structure Analysis
Electronic structure analysis, typically employing methods like Density Functional Theory (DFT), is fundamental to understanding the reactivity and properties of a molecule. researchgate.netsemanticscholar.org Such studies for this compound would involve calculating the distribution of electrons within the molecule to determine key chemical characteristics.
Key Areas for Future Investigation:
Molecular Orbital Analysis: This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential across the molecule's surface. This is invaluable for identifying electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which govern how the molecule interacts with biological targets like proteins and enzymes.
Charge Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) atomic charges would quantify the charge on each atom. This data helps in understanding the molecule's polarity and its propensity to engage in electrostatic interactions, a key component of drug-receptor binding. The presence of the electronegative fluorine atom is expected to significantly influence the charge distribution on the benzene (B151609) ring. nih.gov
In Silico Prediction of ADMET Properties
In silico ADMET prediction uses computational models to estimate a compound's pharmacokinetic and toxicological profile. nih.govnih.gov These predictions are crucial in early-stage drug discovery to filter out candidates with poor drug-like properties, thereby reducing late-stage failures. While specific data for this compound is not available, a general approach can be outlined.
Conceptual ADMET Profile:
A variety of online tools and software packages are available for these predictions, often assessing properties against established criteria like Lipinski's Rule of Five to gauge oral bioavailability. nih.gov
| Property Category | Predicted Parameter (Conceptual) | Significance in Drug Discovery |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | An in-vitro model for predicting human intestinal absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates whether the compound is likely to cross the BBB and affect the central nervous system. |
| Plasma Protein Binding (PPB) | The extent of binding to plasma proteins, which affects the amount of free compound available to exert its pharmacological effect. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts interactions with key metabolic enzymes (e.g., CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions. |
| Excretion | Total Clearance | Estimates the body's efficiency in eliminating the compound. |
| Toxicity | AMES Mutagenicity | Predicts the potential of the compound to cause DNA mutations. |
| hERG (human Ether-à-go-go-Related Gene) Inhibition | Assesses the risk of cardiac toxicity. | |
| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. |
While detailed research findings on these specific computational aspects of this compound are pending, the established methodologies provide a clear roadmap for future studies that will undoubtedly enhance its potential in medicinal chemistry.
Preclinical and Translational Research Perspectives
In Vitro Cellular Assays for Biological Evaluation
In vitro assays are fundamental in the preliminary assessment of the biological effects of a compound at a cellular and molecular level. These assays provide insights into a compound's potential efficacy and mechanism of action before advancing to more complex in vivo studies.
Cell Viability and Cytotoxicity Assessments
While specific cytotoxicity data for 5-Fluorobenzo[d]oxazol-2-amine is not extensively detailed in the available literature, the cytotoxic potential of its derivatives has been evaluated in various contexts. For instance, a derivative of this compound has been investigated for its inhibitory effect on the PI3Kα enzyme, a key target in cancer therapy. The following table summarizes the inhibitory concentration of this derivative.
| Compound | Target | IC50 (µM) |
|---|---|---|
| 5-Fluoro Derivative | PI3Kα | 2.1 |
This data indicates that derivatives of this compound can exhibit significant biological activity at the enzymatic level, which may translate to cellular effects such as the inhibition of cancer cell proliferation.
Enzyme Activity Assays
A significant area of investigation for benzoxazole (B165842) derivatives has been their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govnih.gov These studies have revealed that certain derivatives are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
A study on a series of 2-substituted benzo[d]oxazol-5-amine derivatives identified a particularly potent compound, designated as compound 92. nih.gov Another study on novel benzo[d]oxazole derivatives also reported strong inhibitory activities for compounds 6a and 6j. nih.gov The inhibitory concentrations (IC50) for these compounds are presented in the table below.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
|---|---|---|---|
| Compound 92 | 0.052 ± 0.010 | 1.085 ± 0.035 | nih.gov |
| Compound 6a | 1.03 | 6.6 | nih.gov |
| Compound 6j | 1.35 | 8.1 | nih.gov |
These findings highlight the potential of the benzoxazole scaffold, including 5-fluoro substituted derivatives, in the development of treatments for neurodegenerative disorders characterized by cholinergic deficits.
Gene Expression Analysis (e.g., mRNA levels of inflammatory markers)
Derivatives of this compound have demonstrated the ability to modulate the expression of genes involved in inflammation. Specifically, these compounds have been shown to suppress the expression of pro-inflammatory cytokines. Studies have indicated that derivatives can significantly reduce the mRNA levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in vivo. Furthermore, in liver cells, these derivatives have been observed to modulate the mRNA expression of both IL-6 and Interleukin-1 beta (IL-1β) without causing liver damage.
While the precise quantitative details of these changes in gene expression are not fully elucidated in the available literature, the consistent reports of suppressed inflammatory marker expression underscore the anti-inflammatory potential of this class of compounds.
In Vivo Efficacy Studies in Disease Models
Following promising in vitro results, the efficacy of this compound derivatives has been assessed in animal models of disease. These studies are critical for understanding the compound's effects in a whole organism and its potential as a therapeutic agent.
Behavioral Studies for Neurological Disorders
The potential of benzoxazole derivatives in treating neurological disorders like Alzheimer's disease has been further explored through in vivo behavioral studies. A notable study investigated the effects of a 2-substituted benzo[d]oxazol-5-amine derivative, compound 92, in animal models of memory impairment. nih.gov
In a scopolamine-induced amnesia model in mice, which mimics the cholinergic deficit seen in Alzheimer's disease, compound 92 demonstrated a significant improvement in cognitive function as assessed by the Y-maze test. nih.gov Furthermore, in a rat model where memory impairment was induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology, administration of compound 92 led to a substantial improvement in spatial memory, evaluated using the Morris water maze test. nih.gov These findings suggest that derivatives of this compound can effectively counteract memory deficits in preclinical models of Alzheimer's disease.
Assessment of Inflammatory Responses
The anti-inflammatory properties of this compound derivatives observed in vitro have been corroborated by in vivo studies. Research has shown that compounds derived from the this compound structure can significantly suppress the levels of the pro-inflammatory cytokines IL-6 and TNF-α in animal models. This in vivo suppression of key inflammatory mediators points to the therapeutic potential of these compounds for a range of inflammatory conditions.
Future Directions and Emerging Research Opportunities
Development of Highly Potent and Selective Agents
The development of highly potent and selective agents remains a primary objective in the ongoing research of 5-Fluorobenzo[d]oxazol-2-amine derivatives. The core structure of 2-aminobenzothiazole (B30445), a related scaffold, has been extensively modified to create structurally diverse analogs with significant biological activity against various targets. For instance, optimization at the C6 position of the benzothiazole (B30560) scaffold has led to inhibitors with high binding affinity for specific protein kinases. nih.gov This highlights the potential for similar targeted modifications of the this compound framework to enhance potency and selectivity.
Exploration of Novel Biological Targets for Therapeutic Intervention
While current research has identified several biological targets for this compound and its analogs, the exploration for novel targets is a crucial area for future investigation. The 2-aminobenzothiazole scaffold has been shown to interact with a range of targets, including kinases like PI3Kγ and DYRK2, as well as enzymes involved in epigenetic regulation. nih.govnih.gov This suggests that derivatives of this compound may also exhibit activity against a broader spectrum of biological molecules.
Researchers are increasingly focused on identifying and validating new biological targets to address unmet medical needs. nih.gov The investigation of this compound derivatives against these novel targets could uncover new therapeutic applications. For example, some oxazole (B20620) derivatives have shown promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov
Integration of Advanced Synthetic Methodologies with High-Throughput Screening
The integration of advanced synthetic methodologies with high-throughput screening (HTS) is set to accelerate the discovery of new drug candidates based on the this compound scaffold. High-throughput chemistry (HTC) approaches enable the rapid synthesis of large libraries of compounds, which can then be efficiently evaluated for biological activity. semanticscholar.org This "direct-to-biology" strategy allows for the swift identification of initial hits from a diverse chemical space. semanticscholar.org
Various compound libraries are available for HTS, including diversity-based libraries and more focused collections targeting specific protein families like kinases. stanford.eduupenn.edu The ability to screen thousands of compounds in a short period significantly enhances the probability of finding promising lead molecules. mdpi.comnih.gov
Table 1: Examples of Compound Libraries for High-Throughput Screening
| Library Type | Description |
| Diversity-Based | Collections of structurally diverse small molecules designed to cover a broad chemical space. stanford.edu |
| Kinase-Targeted | Libraries of compounds specifically designed to interact with the kinase family of proteins. stanford.edu |
| Fragment Libraries | Collections of low molecular weight compounds used to identify key binding interactions. stanford.edu |
| Known Bioactives | Libraries containing FDA-approved drugs and other compounds with known pharmacological activity. upenn.edu |
Application of Artificial Intelligence and Machine Learning in Drug Design
Machine learning models, such as neural networks and support vector machines, can be trained on existing data to predict the biological activity and properties of new molecules, a process known as quantitative structure-activity relationship (QSAR) modeling. semanticscholar.org This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. semanticscholar.orgnih.gov Generative AI models can even design entirely new molecules with desired properties. mdpi.com
Synergistic Approaches Combining Experimental and Computational Studies
The synergy between experimental and computational approaches is becoming increasingly vital in modern drug discovery. Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into how a molecule like this compound might interact with its biological target at the atomic level. nih.gov These in silico studies can predict binding affinities and help to rationalize observed structure-activity relationships. nih.gov
The results from computational studies can then guide the design and synthesis of new analogs, which are subsequently tested experimentally. This iterative cycle of computational prediction and experimental validation allows for a more rational and efficient approach to drug design. For instance, molecular docking studies have been used to predict the binding modes of benzoxazole (B165842) derivatives, and the predictions have been supported by experimental data. nih.gov
Q & A
Q. Example NMR Assignments :
| Proton/Carbon | Chemical Shift (ppm) | Reference |
|---|---|---|
| Aromatic H (1H NMR) | 7.90 (d, J=8.4 Hz) | |
| Oxazole C (13C NMR) | 157.5 | |
| NH (1H NMR) | 2.98 (s) |
How can computational methods like molecular docking predict the biological activity of this compound derivatives?
Advanced Research Focus
Molecular docking (e.g., using PyMOL and AutoDock) identifies binding interactions with targets like PI3Kα. Energy minimization with universal force fields (UFF) and binding energy calculations (e.g., −30.828 kcal/mol for a reference inhibitor) prioritize compounds for in vitro testing . Substituent effects (e.g., fluorine’s electron-withdrawing nature) enhance binding affinity by stabilizing hydrogen bonds or hydrophobic interactions .
Q. Key Steps :
Prepare ligand/protein structures (remove water/ions).
Minimize energy using PyRx/UFF.
Analyze binding pockets for H-bond donors/acceptors.
What strategies address discrepancies in biological activity data among structurally similar benzoxazole derivatives?
Advanced Research Focus
Discrepancies arise from substituent positioning, steric effects, or assay variability. Use QSAR models to correlate substituent electronic properties (e.g., Hammett σ values) with activity trends . For example, 5-fluoro substituents may enhance anticancer activity by improving membrane permeability, while bulky groups reduce bioavailability . Cross-validate results using orthogonal assays (e.g., antioxidant vs. cytotoxicity screens) .
Q. Case Study :
- Compound A (5-Fluoro): IC₅₀ = 2.1 µM (PI3Kα inhibition) .
- Compound B (5-Nitro): IC₅₀ = 8.7 µM due to reduced solubility .
How can column chromatography be optimized for purifying this compound?
Basic Research Focus
Silica gel chromatography with hexane/EtOAc (3:1) effectively separates impurities. Monitor fractions via TLC (Rf = 0.31–0.48 in similar compounds) . For polar derivatives, gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) improves resolution. Pre-adsorption of crude product onto silica reduces tailing .
Q. Optimization Table :
| Parameter | Recommendation | Reference |
|---|---|---|
| Mobile Phase | Hexane/EtOAc (3:1) | |
| TLC Monitoring | Rf = 0.31–0.48 | |
| Gradient Elution | 5–20% MeOH in CH₂Cl₂ |
What role do substituents on the benzoxazole core play in modulating pharmacological properties?
Advanced Research Focus
Substituents dictate pharmacokinetics and target engagement. Fluorine at position 5 enhances metabolic stability and bioavailability by reducing CYP450 metabolism . Electron-withdrawing groups (e.g., -CF₃) improve selectivity for kinases like PI3Kα by strengthening hydrogen bonds with catalytic lysine residues . Conversely, bulky groups (e.g., -Br) may sterically hinder binding but improve lipophilicity for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
